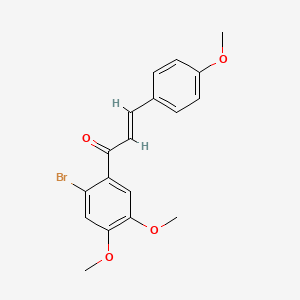![molecular formula C19H16N4O2 B11044780 3-imino-1-oxo-4-phenyl-2,3,6,7,8,9-hexahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11044780.png)
3-imino-1-oxo-4-phenyl-2,3,6,7,8,9-hexahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of tetrahydropyrimidines and was first introduced by Italian chemist Pietro Biginelli in a one-pot reaction.
- The compound’s synthesis involves three key components: urea (or thiourea), an aldehyde, and a 1,3-dicarbonyl compound.
- Due to its diverse biological activities, it has attracted significant research interest.
3-imino-1-oxo-4-phenyl-2,3,6,7,8,9-hexahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile: is a complex heterocyclic compound with an intriguing structure.
Preparation Methods
- One notable method for synthesizing this compound involves a multicomponent reaction using bio-based 4-hydroxy-6-methylpyridine-2-ones , aromatic aldehydes, and urea/thiourea/guanidine.
- ZnCl₂·2H₂O serves as the catalyst, and the reaction occurs in ethanol at 70 °C.
- The advantages of this method include mild conditions, operational simplicity, and environmental friendliness .
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions contribute to its bioactivity.
3-imino-1-oxo-4-phenyl-2,3,6,7,8,9-hexahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile: can undergo various reactions, including:
Scientific Research Applications
- This compound finds applications in:
- Chemistry : As a versatile building block for designing new molecules.
- Biology : For studying biological processes and interactions.
- Medicine : Potential drug candidates due to their diverse activities.
- Industry : In the development of novel materials.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific targets.
- It may interact with molecular pathways related to its biological activities.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, it’s worth noting that 3-imino-1-oxo-4-phenyl-2,3,6,7,8,9-hexahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile stands out due to its unique structure and potential applications.
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-amino-1-oxo-4-phenyl-6,7,8,9-tetrahydro-4H-chromeno[3,4-c]pyrrole-3a,9b-dicarbonitrile |
InChI |
InChI=1S/C19H16N4O2/c20-10-18-13-8-4-5-9-14(13)25-15(12-6-2-1-3-7-12)19(18,11-21)16(22)23-17(18)24/h1-3,6-7,15H,4-5,8-9H2,(H2,22,23,24) |
InChI Key |
CZTPWQSTQHNKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3(C(=O)N=C(C3(C(O2)C4=CC=CC=C4)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (Z)-4-(3-nitrophenyl)-4-oxo-2-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B11044697.png)
![2-Chloro-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B11044698.png)

![1-{(Z)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea](/img/structure/B11044712.png)

![3-(4-ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11044727.png)
![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044734.png)
![methyl {6-hydroxy-2-[N'-(naphthalen-1-yl)carbamimidamido]pyrimidin-4-yl}acetate](/img/structure/B11044736.png)
![ethyl 4-{2-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11044737.png)
![ethyl (2E)-3-amino-3-({(E)-amino[(6-ethyl-4-methylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B11044742.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzamide](/img/structure/B11044746.png)
![1-(3,5-Dimethoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11044753.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B11044754.png)
![1-(2-fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11044760.png)
